![molecular formula C17H23NO2 B2750518 Methyl 2-amino-2-[3-(4-propylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate CAS No. 2287261-39-4](/img/structure/B2750518.png)
Methyl 2-amino-2-[3-(4-propylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-amino-2-[3-(4-propylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate, also known as MPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPAA belongs to the class of bicyclic compounds, which have been found to exhibit various biological activities.
作用机制
The mechanism of action of Methyl 2-amino-2-[3-(4-propylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate is not fully understood. However, studies have suggested that this compound may exert its biological effects through the modulation of various signaling pathways. For instance, this compound has been found to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, this compound has been found to modulate the activity of ion channels such as the voltage-gated sodium channels, which are involved in the generation of action potentials in neurons.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. For instance, this compound has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. Additionally, this compound has been found to increase the expression of anti-inflammatory cytokines such as interleukin-10. These findings suggest that this compound may have potential as an anti-inflammatory agent.
实验室实验的优点和局限性
One of the advantages of Methyl 2-amino-2-[3-(4-propylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate is its potential as a lead compound for the development of new drugs. Additionally, this compound has been found to exhibit good pharmacokinetic properties such as good oral bioavailability and a long half-life. However, one of the limitations of this compound is its low aqueous solubility, which may limit its use in certain applications.
未来方向
There are several future directions for the research on Methyl 2-amino-2-[3-(4-propylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate. One direction is the development of new derivatives of this compound with improved pharmacological properties. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Moreover, studies are needed to investigate the safety and toxicity of this compound in animal models. Finally, clinical trials are needed to evaluate the efficacy of this compound in the treatment of various diseases.
Conclusion:
In conclusion, this compound is a potential lead compound for the development of new drugs for the treatment of various diseases. This compound exhibits various biological activities such as anti-inflammatory, analgesic, and anticonvulsant effects. However, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Additionally, clinical trials are needed to evaluate the safety and efficacy of this compound in the treatment of various diseases.
合成方法
The synthesis of Methyl 2-amino-2-[3-(4-propylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate involves the reaction of 3-(4-propylphenyl)-1-bicyclo[1.1.1]pentan-1-amine with methyl chloroacetate. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The reaction yields this compound as a white solid, which is then purified using column chromatography.
科学研究应用
Methyl 2-amino-2-[3-(4-propylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate has been found to exhibit various biological activities such as anti-inflammatory, analgesic, and anticonvulsant effects. These properties make this compound a potential candidate for the development of new drugs for the treatment of various diseases. For instance, this compound has been found to exhibit potent anti-inflammatory effects in animal models of inflammation. Additionally, this compound has been found to exhibit anticonvulsant effects in animal models of epilepsy. These findings suggest that this compound may have therapeutic potential for the treatment of inflammatory and neurological disorders.
属性
IUPAC Name |
methyl 2-amino-2-[3-(4-propylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-3-4-12-5-7-13(8-6-12)16-9-17(10-16,11-16)14(18)15(19)20-2/h5-8,14H,3-4,9-11,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKIUWUHSRRWMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C23CC(C2)(C3)C(C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

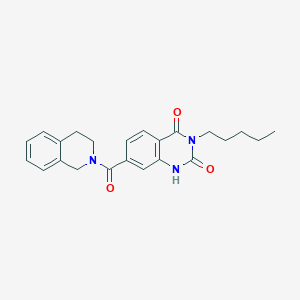
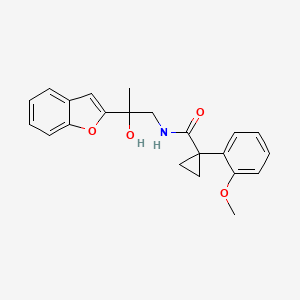
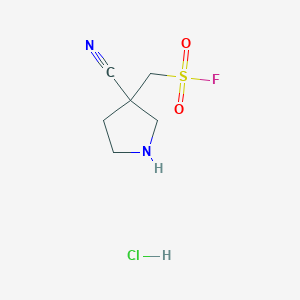
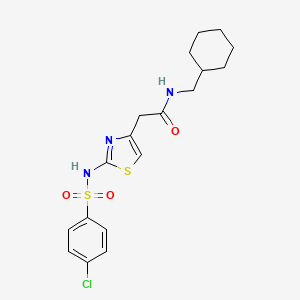
![(1E)-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-hydrazone](/img/structure/B2750439.png)
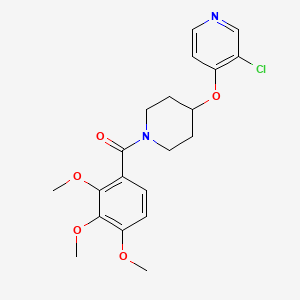
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,6-difluorobenzamide](/img/structure/B2750446.png)
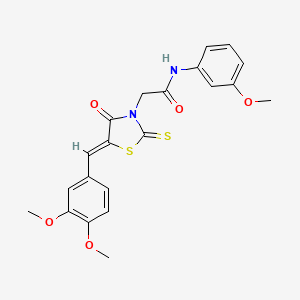
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2750448.png)
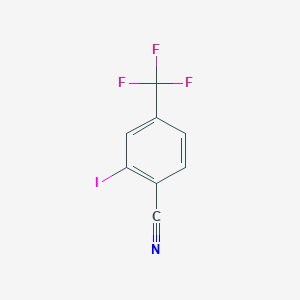
![Ethyl 6-acetyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2750450.png)

![4-chloro-5-[(2-hydroxyethyl)(methyl)amino]-2-(4-methoxyphenyl)-3(2H)-pyridazinone](/img/structure/B2750455.png)
![(E)-[(5-{[(2-chlorophenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2,2-dichloroacetate](/img/structure/B2750457.png)